molecular formula C14H13NO3 B2882516 3-((4-Methoxyphenyl)amino)benzoic acid CAS No. 852927-06-1

3-((4-Methoxyphenyl)amino)benzoic acid

Cat. No. B2882516
CAS RN: 852927-06-1
M. Wt: 243.262
InChI Key: RAYGAWWVJQZVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methoxyphenyl)amino)benzoic acid is a chemical compound with the CAS Number: 852927-06-1. Its molecular weight is 243.26 and its IUPAC name is 3-(4-methoxyanilino)benzoic acid . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-18-13-7-5-11(6-8-13)15-12-4-2-3-10(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Corrosion Inhibition

One significant application of amino benzoic acid derivatives, such as "3-((4-Methoxyphenyl)amino)benzoic acid," is in corrosion inhibition. A study focused on the synthesis of Schiff bases derived from amino benzoic acid and 4-aminoantipyrine, which were evaluated as corrosion inhibitors for mild steel in acidic media. These compounds, including variations like 3-[(3-Hydroxy-4-methoxy-benzylidene)-amino]-benzoic acid, showed high inhibition efficiency, indicating their potential application in protecting metals from corrosion. The study employed techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and computational studies to demonstrate the compounds' effectiveness, suggesting their adsorption on the metal surface is crucial for their inhibitory action (Okey et al., 2020).

Luminescent Properties and Material Science

In material science, derivatives of benzoic acid are used to study the luminescent properties of lanthanide coordination compounds. A research article discussed how different substituents on benzoic acid derivatives affect the photophysical properties of these compounds. The study found that electron-donating and electron-withdrawing groups significantly influence the luminescent efficiency of terbium (Tb) and europium (Eu) complexes. Such insights are vital for designing materials with specific optical properties for applications in lighting, displays, and sensors (Sivakumar et al., 2010).

Environmental and Health Applications

Another application area involves the environmental recovery of metals using chemically modified activated carbon. Research showed that compounds like 2-hydroxy-5-methoxy benzoic acid could enhance the adsorption capacity of activated carbon for removing cobalt ions from aqueous solutions. This finding is relevant for water purification and the recovery of valuable metals from industrial waste (Gunjate et al., 2020).

Electronic and Photonic Materials

Moreover, studies on mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including compounds with methoxyphenyl groups, contribute to our understanding of charge transfer and electronic properties in organic electronics. Such research is fundamental for developing advanced materials for electronic and photonic applications, highlighting the diverse utility of methoxyphenyl amino benzoic acid derivatives in the field of organic electronics (Barlow et al., 2005).

properties

IUPAC Name

3-(4-methoxyanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-7-5-11(6-8-13)15-12-4-2-3-10(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYGAWWVJQZVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.